9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32632742” is a chemical entity with specific properties and applications in various fields. It is essential to understand its structure, preparation methods, chemical reactions, and applications to fully appreciate its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32632742” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of “MFCD32632742” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include multiple steps, such as purification and crystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32632742” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32632742” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32632742” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific applications in various fields.
Wissenschaftliche Forschungsanwendungen
“MFCD32632742” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could have potential therapeutic applications, while in industry, it may be used in the production of specific materials or chemicals.
Wirkmechanismus
The mechanism of action of “MFCD32632742” involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, such as inhibition or activation of specific enzymes or receptors
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “MFCD32632742” include those with analogous structures or functional groups. These compounds may share similar properties and applications but can also have unique characteristics that distinguish them from “MFCD32632742”.
Highlighting Uniqueness: The uniqueness of “MFCD32632742” lies in its specific structure and the resulting properties that make it suitable for particular applications
Eigenschaften
Molekularformel |
C12H10BrN3 |
---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-9-4-3-7-1-2-8-6-15-12(14)16-11(8)10(7)5-9/h3-6H,1-2H2,(H2,14,15,16) |
InChI-Schlüssel |
ODTUTDOEXZXVNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CN=C(N=C2C3=C1C=CC(=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.